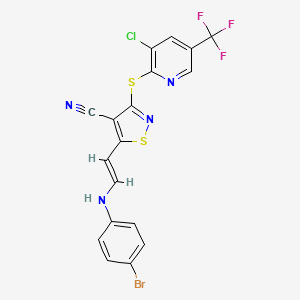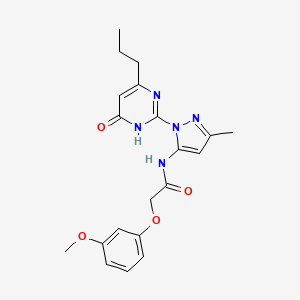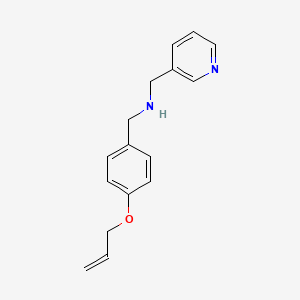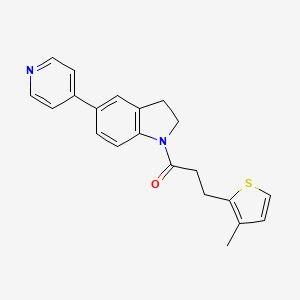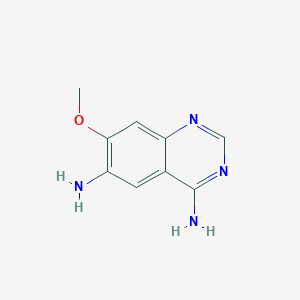
7-Metoxiquinazolina-4,6-diamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxyquinazoline-4,6-diamine is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.206. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxyquinazoline-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxyquinazoline-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal
Los derivados de la quinazolina, incluida la 7-Metoxiquinazolina-4,6-diamina, se han encontrado como un andamiaje bioactivo potencial en la química medicinal . Se han utilizado para explorar y descubrir agentes terapéuticos recientes para el tratamiento de diversas enfermedades .
Actividad Antifúngica
Los compuestos de quinazolina han mostrado actividades antifúngicas significativas . Esto hace que la this compound sea un candidato potencial para el desarrollo de nuevos fármacos antifúngicos .
Actividad Antitumoral
Algunos compuestos sintetizados, como la N4-(4-((tiazol-2-il)metoxi)-3-clorofenil)-N6-(®-4,5-dihidro-4-metiloxazol-2-il)quinazolina-4,6-diamina, que contienen la porción this compound, han mostrado una notable actividad anticancerígena .
Actividad Antiinflamatoria
Los compuestos de quinazolina, incluida la this compound, han demostrado actividades antiinflamatorias . Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades inflamatorias .
Actividad Antibacteriana
La this compound, como parte de la familia de la quinazolina, ha mostrado actividades antibacterianas . Esto la convierte en un candidato potencial para el desarrollo de nuevos fármacos antibacterianos .
Actividad Antioxidante
Se ha informado que los compuestos de quinazolina muestran actividades antioxidantes . Esto sugiere que la this compound podría utilizarse en el desarrollo de nuevos fármacos antioxidantes .
Mecanismo De Acción
Target of Action
7-Methoxyquinazoline-4,6-diamine is a derivative of quinazoline, a class of compounds known for their significant biological activities Quinazoline derivatives have been reported to exhibit a broad range of medicinal activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant effects .
Mode of Action
It’s known that quinazoline derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some quinazoline derivatives have shown strong EGFR inhibitory activity, which can lead to cell cycle arrest .
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazoline derivatives, it’s likely that this compound affects multiple pathways, leading to downstream effects .
Pharmacokinetics
One source suggests that similar compounds have moderate in vivo pharmacokinetic properties .
Result of Action
Some quinazoline derivatives have been reported to exhibit potent antiproliferative activity against various human cancer cell lines .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of many compounds .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 7-Methoxyquinazoline-4,6-diamine are not fully understood due to the limited availability of research data. It is known that this compound is a member of the class of quinazolines . Quinazolines have been associated with a wide range of biological activities, including interactions with various enzymes, proteins, and other biomolecules .
Cellular Effects
The cellular effects of 7-Methoxyquinazoline-4,6-diamine are currently not well-documented. Quinazoline derivatives have been reported to exhibit antiproliferative activities against human cancer cell lines
Molecular Mechanism
The molecular mechanism of action of 7-Methoxyquinazoline-4,6-diamine is not yet fully understood. Quinazoline derivatives have been reported to interact with various biomolecules, potentially influencing enzyme activity and gene expression
Propiedades
IUPAC Name |
7-methoxyquinazoline-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-8-3-7-5(2-6(8)10)9(11)13-4-12-7/h2-4H,10H2,1H3,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRSTHFYIIEOEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl[(3-methylfuran-2-yl)methyl]amine](/img/structure/B2405583.png)
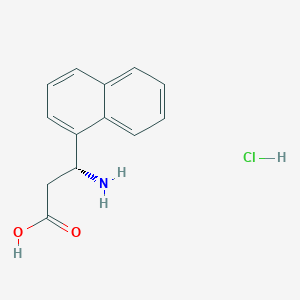
![2-hydroxy-8-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2405586.png)
![N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2405588.png)
![N1-(3-morpholinopropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2405591.png)
![methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2405593.png)

![4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2405595.png)

